molecular formula C4H3BCl2O2S B1428514 (4,5-Dichlorothiophen-2-yl)boronic acid CAS No. 1190737-21-3

(4,5-Dichlorothiophen-2-yl)boronic acid

Cat. No.: B1428514
CAS No.: 1190737-21-3
M. Wt: 196.85 g/mol
InChI Key: AXWMFKYWKHCDAM-UHFFFAOYSA-N
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Description

(4,5-Dichlorothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C4H3BCl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with boronic acid and two chlorine atoms. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

(4,5-Dichlorothiophen-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4,5-dichlorothiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and yields the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to handle organolithium chemistry on a multigram scale, ensuring high throughput and efficiency. The reaction sequence typically includes halogen-lithium exchange followed by electrophilic quenching to produce the boronic acid .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichlorothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene or ethanol, under mild conditions .

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2,4-Dichlorophenylboronic acid
  • Thiophen-2-ylboronic acid

Uniqueness

(4,5-Dichlorothiophen-2-yl)boronic acid is unique due to its dichloro substitution on the thiophene ring, which imparts distinct electronic properties that can influence its reactivity and the stability of the resulting products. This makes it particularly useful in the synthesis of complex organic molecules where specific electronic characteristics are desired .

Properties

IUPAC Name

(4,5-dichlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMFKYWKHCDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190737-21-3
Record name (4,5-dichlorothiophen-2-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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